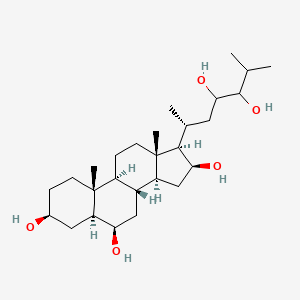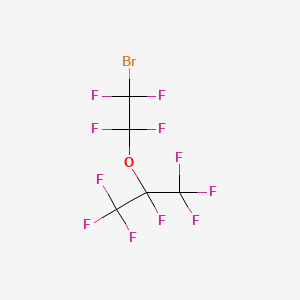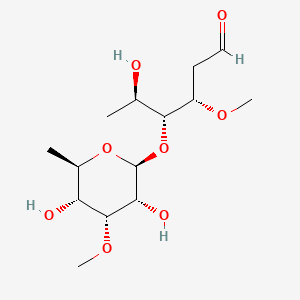
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is a glycoside compound, specifically a disaccharide, that has been isolated from various plant sources. It is composed of two sugar molecules, 6-deoxy-3-O-methyl-β-D-allopyranosyl and 3-O-methyl-2,6-dideoxy-D-ribo-hexose . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of asclepobiose typically involves the glycosylation of appropriate sugar derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a trichloroacetimidate derivative of 6-deoxy-3-O-methyl-β-D-allopyranosyl and a glycosyl acceptor like 3-O-methyl-2,6-dideoxy-D-ribo-hexose . The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of asclepobiose may involve the extraction and purification from natural sources, such as plants belonging to the Asclepiadaceae family. The process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound . Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert the glycosidic linkage to an alcohol group.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acetylation or methylation can be performed using acetic anhydride or methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted glycosides, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me has several scientific research applications, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of asclepobiose involves its interaction with specific enzymes and receptors in biological systems. It can inhibit certain glycosidases, thereby affecting carbohydrate metabolism. The molecular targets include enzymes like α-glucosidase and β-galactosidase, which are involved in the breakdown of complex sugars . The pathways affected by asclepobiose include those related to glucose metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxose: Another glycoside with similar structural features.
Cymaropyranose: Found in steroidal glycosides from the same plant family.
Uniqueness
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is unique due to its specific sugar composition and the presence of methyl groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosidases and potential anti-cancer activity make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
19131-12-5 |
|---|---|
Molekularformel |
C14H26O8 |
Molekulargewicht |
322.354 |
IUPAC-Name |
(3S,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-hydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C14H26O8/c1-7(16)12(9(19-3)5-6-15)22-14-11(18)13(20-4)10(17)8(2)21-14/h6-14,16-18H,5H2,1-4H3/t7-,8-,9+,10-,11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
ZCJHHFURBPUVPW-DKGRRDFJSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C)O)C(CC=O)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


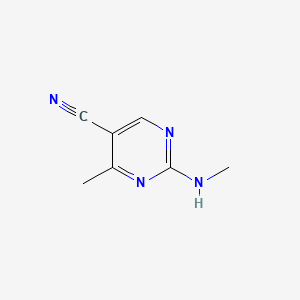
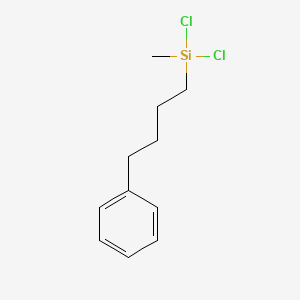
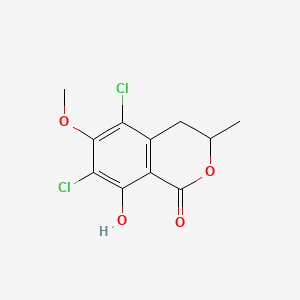

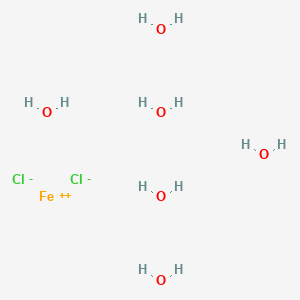
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
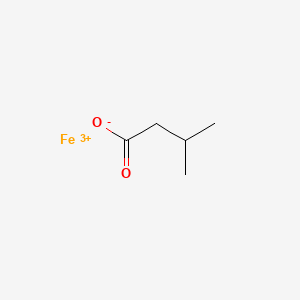
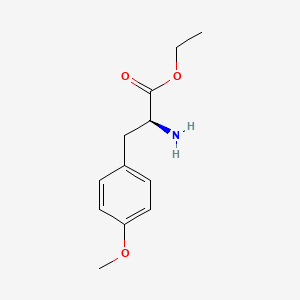
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
